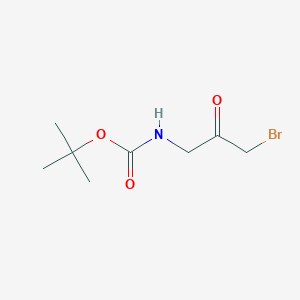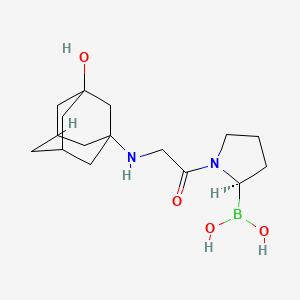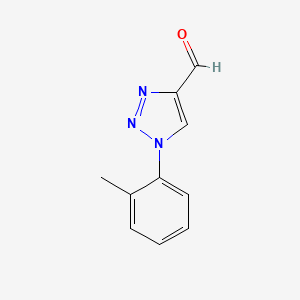
1-(2-クロロフェニル)ピロリジン-3-アミン
説明
1-(2-Chlorophenyl)pyrrolidin-3-amine is a useful research compound. Its molecular formula is C10H13ClN2 and its molecular weight is 196.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-Chlorophenyl)pyrrolidin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Chlorophenyl)pyrrolidin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
創薬
ピロリジンは、医薬品化学者によって、ヒトの疾患の治療のための化合物を得るために広く使用されています . この飽和骨格に対する関心は、sp3-混成、分子の立体化学への寄与、および環の非平面性による三次元(3D)カバレッジの増加により、ファーマコフォア空間を効率的に探索できる可能性によって高まっています .
抗がん活性
一部のピロリジン誘導体は、一般的に使用されている化学療法薬であるドキソルビシンよりも優れた活性を示しています . これは、「1-(2-クロロフェニル)ピロリジン-3-アミン」が、新しい抗がん剤の開発に使用される可能性があることを示唆しています。
インドール誘導体の生物学的可能性
インドール誘導体は、抗ウイルス、抗炎症、抗がん、抗HIV、抗酸化、抗菌、抗結核、抗糖尿病、抗マラリア、抗コリンエステラーゼ活性など、さまざまな生物活性を有しています . 「1-(2-クロロフェニル)ピロリジン-3-アミン」はインドールの誘導体であるため、これらの分野で使用される可能性があります。
抗けいれんおよび鎮痛活性
ピロリジン誘導体は、抗けいれんおよび鎮痛(痛みを和らげる)活性について研究されています . これは、「1-(2-クロロフェニル)ピロリジン-3-アミン」が、てんかんや慢性疼痛などの状態の治療に使用される可能性があることを示唆しています。
その他の化合物の合成
ピロリジン誘導体は、他の化合物の合成に使用できます . たとえば、5-(3-クロロフェニル)-1-(4-ニトロフェニル)ピロリジン-2-オンは、ジメチル2-(3-クロロフェニル)シクロプロパン-1,1-ジカルボキシレートから得られました . これは、「1-(2-クロロフェニル)ピロリジン-3-アミン」が、他の生物学的に活性な化合物の合成に使用される可能性があることを示唆しています。
作用機序
Target of Action
Compounds containing the pyrrolidine ring are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring and its derivatives are known to interact with various biological targets, leading to different biological profiles .
Biochemical Pathways
The pyrrolidine ring is known to influence the structure-activity relationship (sar) of the studied compounds .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Action Environment
The storage temperature for this compound is room temperature .
生化学分析
Biochemical Properties
1-(2-Chlorophenyl)pyrrolidin-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound’s pyrrolidine ring structure allows it to engage in specific binding interactions, which can influence the activity of target proteins. For instance, it may interact with enzymes involved in metabolic pathways, altering their activity and affecting the overall biochemical processes within cells .
Cellular Effects
1-(2-Chlorophenyl)pyrrolidin-3-amine has notable effects on different types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with specific receptors or enzymes can lead to changes in intracellular signaling cascades, ultimately affecting cellular behavior and function .
Molecular Mechanism
The molecular mechanism of 1-(2-Chlorophenyl)pyrrolidin-3-amine involves its binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the context of its interaction. By binding to specific sites on enzymes or receptors, it can modulate their activity, leading to changes in downstream signaling pathways and gene expression. These molecular interactions are crucial for understanding the compound’s effects at the cellular level .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(2-Chlorophenyl)pyrrolidin-3-amine can change over time. The compound’s stability and degradation are important factors to consider. Over time, the compound may undergo chemical changes that affect its activity and potency. Long-term studies in vitro and in vivo have shown that the compound can have sustained effects on cellular function, although these effects may diminish as the compound degrades .
Dosage Effects in Animal Models
The effects of 1-(2-Chlorophenyl)pyrrolidin-3-amine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating specific biochemical pathways. At higher doses, it can lead to toxic or adverse effects. Understanding the dosage-dependent effects is crucial for determining the compound’s therapeutic potential and safety profile .
Metabolic Pathways
1-(2-Chlorophenyl)pyrrolidin-3-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can influence the compound’s metabolic flux and the levels of metabolites within cells. Understanding these metabolic pathways is essential for predicting the compound’s behavior in biological systems .
Transport and Distribution
The transport and distribution of 1-(2-Chlorophenyl)pyrrolidin-3-amine within cells and tissues are critical for its activity. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within certain tissues can impact its overall efficacy and safety .
Subcellular Localization
1-(2-Chlorophenyl)pyrrolidin-3-amine’s subcellular localization is an important aspect of its function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. Its localization can influence its activity and interactions with other biomolecules, ultimately affecting its biochemical and cellular effects .
特性
IUPAC Name |
1-(2-chlorophenyl)pyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2/c11-9-3-1-2-4-10(9)13-6-5-8(12)7-13/h1-4,8H,5-7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFHKUCKYAJKAMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-[5-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)tetrazol-1-yl]acetic acid;hydrochloride](/img/structure/B1455323.png)
![Tert-butyl [4-(2-amino-ethyl)-phenyl]-acetate oxalate](/img/structure/B1455325.png)






